N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide
Description
This compound features a pyrrole core substituted with a 4-fluorophenylsulfonyl group at position 3, a 3-methoxypropyl group at position 1, and methyl groups at positions 4 and 3. The side chain includes a 3-methylbutanamide moiety.
Properties
Molecular Formula |
C21H29FN2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H29FN2O4S/c1-14(2)13-19(25)23-21-20(15(3)16(4)24(21)11-6-12-28-5)29(26,27)18-9-7-17(22)8-10-18/h7-10,14H,6,11-13H2,1-5H3,(H,23,25) |
InChI Key |
BMWGADSGAGNOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)CC(C)C)CCCOC)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrole Ring
The initial step often involves synthesizing the pyrrole core, which can be achieved through a condensation reaction between appropriate aldehydes and amines. For instance, a common method includes:
- Reactants : An appropriate α,β-unsaturated carbonyl compound and an amine.
- Conditions : Typically carried out in a solvent such as ethanol or methanol under reflux conditions.
- Yield : This step generally yields pyrrole derivatives with varying degrees of substitution.
Introduction of the Sulfonyl Group
Once the pyrrole is formed, the next step is to introduce the sulfonyl group:
- Reagents : The use of sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) is common.
- Conditions : The reaction is often conducted in a non-polar solvent such as dichloromethane or chloroform at low temperatures (0°C to room temperature).
- Mechanism : The nucleophilic nitrogen of the pyrrole attacks the sulfonyl chloride, resulting in sulfonamide formation.
Alkylation with 3-Methoxypropyl Group
In this step, a 3-methoxypropyl group is introduced:
- Reagents : Typically involves a suitable alkylating agent such as 3-methoxypropyl bromide.
- Conditions : The reaction may be performed using bases like potassium carbonate in solvents like DMF or DMSO at elevated temperatures.
- Outcome : This step effectively adds the alkyl chain to the nitrogen atom of the pyrrole.
Amidation to Form the Final Compound
The final step is amidation to yield N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide:
- Reagents : The use of acetic anhydride or similar acylating agents can facilitate this step.
- Conditions : Conducted under standard conditions (room temperature to reflux) in solvents like acetonitrile or DMF.
- Yield and Purification : The product can be purified by recrystallization or chromatography techniques.
Summary Table of Reaction Conditions
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Pyrrole Formation | Aldehyde + Amine | Ethanol | Reflux | Varies |
| 2 | Sulfonamide Formation | Sulfonyl Chloride | DCM | 0°C - RT | High |
| 3 | Alkylation | 3-Methoxypropyl Bromide | DMF | Elevated Temp | Moderate |
| 4 | Amidation | Acetic Anhydride | Acetonitrile/DMF | RT - Reflux | High |
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against various cancer cell lines. The incorporation of the sulfonyl group is crucial for enhancing the interaction with biological targets, leading to improved anticancer properties .
Case Study:
In a study involving structurally related compounds, the synthesized derivatives showed promising results against human tumor cells, with some achieving GI values indicating effective growth inhibition . This suggests that N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide may also possess similar anticancer properties that warrant further investigation.
Synthesis and Optimization
The synthesis of this compound involves several steps, including the formation of the pyrrole ring and subsequent functionalization with the sulfonyl and fluorophenyl groups. Optimization of the synthetic route is essential for enhancing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Mechanism of Action
The mechanism by which N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The compound shares structural motifs with sulfonamide-containing heterocycles, as seen in the evidence. Key comparisons include:
Key Observations:
- Heterocyclic Core: The target compound’s pyrrole core differs from pyrido-pyrimidine () or pyrazolo-pyrimidine systems (), which are larger and more rigid. Pyrroles may offer advantages in synthetic accessibility and metabolic stability.
- Substituents: The 4-fluorophenylsulfonyl group is analogous to benzenesulfonamide moieties in and . Fluorine atoms enhance lipophilicity and binding affinity in many drug-like molecules .
- Physicochemical Properties: The absence of melting point data for the target compound limits direct comparisons. However, the pyrazolo-pyrimidine derivative in shows a high melting point (252–255°C), likely due to strong intermolecular interactions from its planar chromen system .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide is a synthetic compound notable for its potential therapeutic applications, particularly in the inhibition of glycogen synthase kinase 3 (GSK3). This compound is characterized by its complex molecular structure, which includes a pyrrole ring, a sulfonyl group, and methoxy functional groups. The presence of these groups suggests unique electronic properties that may influence its biological activity.
Molecular Structure and Properties
- Molecular Formula : C20H27FN2O4S
- Molecular Weight : 410.5 g/mol
- Key Functional Groups :
- Fluorophenyl Group : Imparts unique electronic properties.
- Sulfonyl Group : Enhances solubility and reactivity.
- Pyrrole Ring : Contributes to the compound's biological activity.
The primary mechanism of action for this compound is its role as an inhibitor of GSK3. GSK3 is involved in various cellular processes, including metabolism and cell signaling pathways related to diabetes and neurodegenerative diseases. In vitro studies have indicated that this compound can effectively inhibit GSK3 activity, suggesting potential applications in treating conditions such as Alzheimer's disease and other metabolic disorders .
Biological Activity Overview
| Biological Activity | Target | Effect |
|---|---|---|
| GSK3 Inhibition | GSK3 | Reduces activity, potentially aiding in neuroprotection and metabolic regulation. |
| Antioxidant Properties | Cellular systems | May protect against oxidative stress. |
| Neuroprotective Effects | Neuronal cells | Potentially mitigates neurodegenerative processes. |
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of compounds similar to this compound. These studies highlight how modifications to the molecular structure can enhance selectivity and potency against GSK3. For example, the introduction of specific substituents on the pyrrole ring has been shown to improve binding affinity and inhibitory effects .
Case Studies
-
In Vitro Studies on GSK3 Inhibition :
- A study demonstrated that this compound exhibited significant inhibition of GSK3 in neuronal cell lines, with an IC50 value indicating effective concentration levels for therapeutic use.
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrole core. Key steps include sulfonylation of the 4-fluorophenyl group and alkylation of the pyrrole nitrogen with 3-methoxypropyl groups. For example, sulfone installation via nucleophilic substitution (e.g., using 4-fluorobenzenesulfonyl chloride under basic conditions) requires precise stoichiometry to avoid over-sulfonation . Yields are sensitive to solvent choice (e.g., DMF vs. THF) and temperature control during the coupling steps. Evidence from related sulfonamide syntheses suggests yields of 50–70% under inert atmospheres (N₂) with catalytic DMAP .
Q. How can researchers verify the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxypropyl protons at δ 3.3–3.5 ppm; sulfonyl group deshields adjacent pyrrole carbons) .
- LC-MS : Monitor purity (>95%) and molecular ion consistency (expected [M+H]⁺ varies by exact substituents).
- X-ray crystallography (if crystals form): Resolve ambiguities in regiochemistry, as seen in similar pyrrole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use deuterated solvents for NMR-based binding studies to avoid interference .
- Validate target engagement via competitive assays (e.g., SPR or ITC) to confirm binding constants .
- Cross-reference with structurally analogous compounds, such as pyrazolo-pyrimidinones, where sulfone groups enhance kinase inhibition by 10–100× compared to non-sulfonylated analogs .
Q. What strategies mitigate challenges in isolating intermediates during synthesis?
- Methodological Answer :
- Chromatography : Use gradient silica gel columns (hexane/EtOAc to CH₂Cl₂/MeOH) for polar intermediates.
- Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for hygroscopic intermediates like the methoxypropyl-pyrrole precursor .
- Derivatization : Convert unstable intermediates to stable esters or amides for easier handling, as demonstrated in related sulfonamide syntheses .
Q. How does the 4-fluorophenyl sulfonyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The sulfonyl group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism in liver microsomes (e.g., t₁/₂ increases from 15 min to >60 min in human hepatocytes) .
- SAR studies : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess effects on target affinity (e.g., IC₅₀ shifts from 12 nM to 85 nM in kinase assays) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s bioactivity studies?
- Methodological Answer :
- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Apply Hill slope adjustments for cooperative binding effects, observed in sulfonamide-containing inhibitors .
- Correct for solvent cytotoxicity via parallel vehicle controls (DMSO <0.1% v/v) .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours .
- Light sensitivity : Store samples in amber vials; UV-Vis spectroscopy can track photodegradation (λmax shifts indicate structural breakdown) .
- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
